molecular formula C11H16N2O2S B1421786 2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-amine CAS No. 1182836-84-5

2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-amine

Cat. No. B1421786
CAS RN: 1182836-84-5
M. Wt: 240.32 g/mol
InChI Key: BYQPVXVPDNRJLV-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-amine (ETIQ) is a unique and versatile compound that has been studied extensively in scientific research. It is a derivative of isoquinoline and is of particular interest due to its potential applications in medicine, biochemistry, and pharmacology. ETIQ has been used to study a variety of biological processes and has been found to be a powerful tool in the development of new drugs.

Scientific Research Applications

Chemical Synthesis and Functionalization

1,2,3,4-Tetrahydroisoquinoline derivatives undergo various chemical reactions that are significant for synthetic organic chemistry. For instance, these compounds participate in redox-neutral annulations with electron-deficient substrates, such as o-Tolualdehydes and 2-(2-Oxoethyl)malonates, demonstrating dual C-H functionalization. Acetic acid often serves as a solvent and promoter in these transformations, showcasing the versatility of these compounds in synthetic applications (Paul, Adili, & Seidel, 2019); (Zhu, Chandak, & Seidel, 2018).

Applications in Medicinal Chemistry

The structural motif of 1,2,3,4-tetrahydroisoquinoline is prevalent in various biologically active molecules, indicating its significance in medicinal chemistry. Research has been dedicated to synthesizing substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents, highlighting the therapeutic relevance of these compounds (Redda, Gangapuram, & Ardley, 2010).

Stereochemical Considerations

Stereochemical aspects play a crucial role in the reactivity and biological activity of 1,2,3,4-tetrahydroisoquinoline derivatives. For example, certain derivatives undergo stereo selective transformations, providing valuable insights into the stereochemical preferences and mechanisms of these reactions (Sugiura, Asai, & Hamada, et al., 1997).

Enzymatic Interactions

The interactions of tetrahydroisoquinoline derivatives with enzymes, such as amine N-sulfotransferase, are of interest for understanding their metabolic pathways and potential therapeutic applications. These studies shed light on the biological transformations and fate of these compounds in biological systems (Ramaswamy & Jakoby, 1987).

Catalytic Applications

Catalytic processes involving tetrahydroisoquinoline derivatives are explored for the synthesis of complex organic molecules. For instance, palladium-catalyzed aminations using derivatives of 2-(Trimethylsilyl)ethanesulfonyl amide showcase the utility of these compounds in facilitating challenging bond-forming reactions (Anjanappa, Mullick, & Selvakumar, et al., 2008).

properties

IUPAC Name

2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-2-16(14,15)13-7-6-10-9(8-13)4-3-5-11(10)12/h3-5H,2,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQPVXVPDNRJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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